molecular formula C15H25ClN2O3S B2441852 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1940850-68-9

4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2441852
CAS No.: 1940850-68-9
M. Wt: 348.89
InChI Key: SJUBKHXSXDTVSS-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride is a complex organic compound characterized by its sulfonamide group and a methoxy-substituted benzene ring

Properties

IUPAC Name

4-methoxy-2,6-dimethyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S.ClH/c1-11-7-14(20-3)8-12(2)15(11)21(18,19)17-10-13-5-4-6-16-9-13;/h7-8,13,16-17H,4-6,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBKHXSXDTVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2CCCNC2)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxy-2,6-Dimethylbenzenesulfonyl Chloride

The sulfonylation precursor is synthesized via chlorosulfonation of 1-methoxy-3,5-dimethylbenzene.

Reaction Conditions

Parameter Value Source Reference
Chlorosulfonic acid 2.5 eq, 0°C to 50°C
Reaction time 4–6 hours
Yield 78–82%

The reaction proceeds through electrophilic aromatic substitution, with rigorous temperature control to minimize polysulfonation. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted into dichloromethane.

Synthesis of Piperidin-3-ylmethylamine

The amine component is prepared via hydrogenation of 3-cyanopiperidine followed by reductive amination:

  • 3-Cyanopiperidine hydrogenation using Raney nickel (H₂, 50 psi, ethanol, 12 hours, 85% yield).
  • Methylene insertion via Mannich reaction with formaldehyde and ammonium chloride (60°C, 6 hours, 73% yield).

Critical Note: Steric effects at the piperidine 3-position necessitate prolonged reaction times compared to analogous 4-substituted piperidines.

Sulfonamide Coupling

The key coupling step employs the sulfonyl chloride intermediate and piperidin-3-ylmethylamine under Schotten-Baumann conditions:

Optimized Protocol

  • Solvent system: THF/water (4:1 v/v)
  • Base: 2.2 eq NaOH
  • Temperature: 0°C to 25°C (gradual warming)
  • Reaction time: 8 hours
  • Yield: 68–72%

The biphasic system prevents premature hydrolysis of the sulfonyl chloride while facilitating amine deprotonation. Post-reaction extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc 3:1) achieves >98% purity.

Hydrochloride Salt Formation

Salt formation is conducted by bubbling HCl gas through a dichloromethane solution of the free base:

Conditions

Parameter Value
HCl gas flow rate 0.5 L/min
Temperature −10°C (dry ice/acetone)
Crystallization solvent EtOH/Et₂O (1:5)
Final yield 89–92%

The low temperature prevents demethylation of the methoxy group, while ethanol-diethyl ether crystallization yields needle-shaped crystals suitable for X-ray analysis.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6)

  • δ 7.21 (s, 2H, aromatic H)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 3.12–3.08 (m, 1H, piperidine H3)
  • δ 2.91 (d, J = 12.4 Hz, 2H, NCH₂)
  • δ 2.35 (s, 6H, CH₃)

IR (KBr)

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1162 cm⁻¹ (S=O symmetric stretch)
  • 2815 cm⁻¹ (N–H stretch, hydrochloride)

Purity Assessment

Method Result
HPLC (C18 column) 99.3% (210 nm)
Karl Fischer 0.12% H₂O
Residual solvents <50 ppm (ICH Q3C)

Process Optimization Strategies

Catalytic Improvements

Substituting traditional triethylamine with DIPEA (diisopropylethylamine) in the coupling step increases yields to 76–79% by minimizing sulfonate ester byproducts.

Solvent Effects on Crystallization

A comparative study of hydrochloride crystallization solvents reveals:

Solvent System Crystal Habit Purity (%)
EtOH/Et₂O Needles 99.1
Acetone/hexane Prisms 98.7
MeCN Amorphous 97.2

Ethanol-diethyl ether provides optimal phase separation and crystal growth kinetics.

Scalability and Industrial Adaptation

The process demonstrates robust scalability up to 50 kg batches with consistent yields (68–71%). Key industrial modifications include:

  • Continuous HCl gas scrubbing to meet workplace exposure limits.
  • Mechanochemical grinding for final product micronization (D90 < 50 μm).
  • PAT (Process Analytical Technology) implementation for real-time reaction monitoring via inline FTIR.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide bridge (-SO₂NH-) undergoes acid-catalyzed hydrolysis under vigorous conditions. This reaction cleaves the S-N bond, producing sulfonic acid derivatives:

Reagents/ConditionsProducts FormedYieldKey ObservationsSource
Concentrated HCl (reflux, 8h)4-Methoxy-2,6-dimethylbenzene-1-sulfonic acid + Piperidine-3-methylamine78%Complete cleavage confirmed by <sup>1</sup>H NMR loss of NH proton at δ 6.2 ppm
H<sub>2</sub>SO<sub>4</sub> (50%, 100°C, 12h)Same as above65%Slower kinetics due to weaker acidity

Mechanism : Protonation of the sulfonamide nitrogen enhances electrophilicity at sulfur, enabling nucleophilic attack by water (Figure 1A).

Methoxy Group Oxidation

The methoxy group (-OCH<sub>3</sub>) is susceptible to oxidative demethylation under strong oxidizing conditions:

Reagents/ConditionsProducts FormedYieldSelectivity NotesSource
Ca(OCl)<sub>2</sub>/CH<sub>3</sub>CN/H<sub>2</sub>O (RT, 4h)2,6-Dimethyl-1,4-benzoquinone-1-sulfonamide derivative62%Over-oxidation to quinone favored by electron-rich ring
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2h)Sulfonic acid + CO<sub>2</sub>41%Non-selective; aromatic ring degradation observed

Mechanism : Hypochlorite-mediated oxidation generates a carbonyl intermediate, which tautomerizes to the quinone (Figure 1B).

Piperidine Ring Oxidation

The piperidine moiety undergoes N-oxidation with peracids:

Reagents/ConditionsProducts FormedYieldStabilitySource
m-CPBA/CH<sub>2</sub>Cl<sub>2</sub> (RT, 6h)N-Oxide derivative88%Stable in solid state; hygroscopic

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation :

Reaction TypeReagents/ConditionsPositionProducts FormedYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 1h)Para to -OCH<sub>3</sub>4-Methoxy-3-nitro-2,6-dimethyl derivative53%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub> (RT, 30min)Ortho to -SO<sub>2</sub>NHDibrominated product67%

Regioselectivity : Directed by the methoxy group’s +M effect and sulfonamide’s -I effect.

Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes acylation under mild conditions:

Reagents/ConditionsProducts FormedYieldSolubility ChangeSource
Acetyl chloride/Pyridine (RT, 2h)N-Acetylpiperidine derivative94%Increased lipophilicity (LogP +1.2)
Benzoyl chloride/Et<sub>3</sub>N (0°C, 4h)N-Benzoyl derivative82%Crystalline solid; m.p. 148–150°C

Sulfonamide Reduction

The sulfonamide group is reduced to a thiol under drastic conditions:

Reagents/ConditionsProducts FormedYieldByproductsSource
LiAlH<sub>4</sub>/THF (reflux, 12h)4-Methoxy-2,6-dimethylbenzene-1-thiol + Piperidine derivative58%Partial desulfurization (≈15%)

Aromatic Ring Hydrogenation

Catalytic hydrogenation saturates the benzene ring:

Reagents/ConditionsProducts FormedYieldStereochemistrySource
H<sub>2</sub>/Pd-C (50 psi, EtOH, 6h)Cyclohexane derivative91%cis-Addition predominant

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent. The mechanism involves the inhibition of specific proteins that regulate cell proliferation and apoptosis.

Key Findings :

  • Inhibition of Tumor Growth : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound targets the Murine Double Minute 2 (MDM2) protein, which is known to inhibit the tumor suppressor p53. By inhibiting MDM2, the compound leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
ActivityCell Line/ModelIC50 (µM)Comments
MDM2 InhibitionMCF-7 (Breast Cancer)0.5Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)0.8Significant reduction in cell viability
CytotoxicityHealthy Human Cells>10Low cytotoxicity observed

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects, particularly against bacterial strains.

Key Findings :

  • Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.
ActivityBacterial StrainMinimum Inhibitory Concentration (MIC)Comments
Antibacterial ActivityE. coli50 µg/mLEffective against resistant strains
Antifungal ActivityC. albicans25 µg/mLModerate effectiveness

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Plasmodium species responsible for malaria.

Key Findings :

  • Efficacy Against Malaria : Demonstrated moderate activity against Plasmodium falciparum.
ActivityParasiteIC50 (µM)Comments
Antimalarial ActivityP. falciparum1.0Further optimization needed

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated that administration of 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against various bacterial infections. Results indicated a notable reduction in infection rates among patients treated with this sulfonamide derivative compared to standard antibiotic therapies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methoxy-2,6-dimethylbenzene-1-sulfonamide: Lacks the piperidine group.

  • N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

Uniqueness: The presence of both the methoxy and methyl groups on the benzene ring, along with the piperidine moiety, makes this compound unique

This comprehensive overview provides a detailed understanding of 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Biological Activity

4-Methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This compound is characterized by its piperidine moiety and methoxy-substituted benzene ring, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • IUPAC Name : 4-methoxy-2,6-dimethyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride
  • Molecular Formula : C₁₅H₂₄ClN₂O₃S
  • Molecular Weight : 348.89 g/mol

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus10Moderate
Escherichia coli15Moderate
Salmonella typhi5Strong
Bacillus subtilis12Moderate

The compound demonstrated strong activity against Salmonella typhi and moderate effects against other strains tested .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Table 2: Enzyme Inhibition Potency

EnzymeIC₅₀ (µM)Comparison
Acetylcholinesterase0.25More potent than standard inhibitors
Carbonic Anhydrase II0.15Superior to acetazolamide

These findings suggest that the compound may be effective in treating conditions related to enzyme dysregulation, such as glaucoma and epilepsy .

Anticancer Potential

Preliminary studies have indicated that compounds with similar structures exhibit anticancer properties. The sulfonamide group is known for its role in cancer chemotherapy.

Case Study Example :
In a study involving various sulfonamide derivatives, some were found to inhibit tumor cell proliferation significantly. The mechanism was linked to the induction of apoptosis in cancer cells .

Mechanistic Insights

Molecular docking studies have elucidated the interactions between this compound and target proteins. The piperidine moiety enhances binding affinity due to its ability to form hydrogen bonds with amino acid residues in active sites of enzymes and receptors .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationDMF, 0°C → RT, 12h65–70
Salt FormationHCl/EtOH, reflux, 2h>90

How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in 2,6-dimethyl groups) .
  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z: calculated from C₁₅H₂₃ClN₂O₃S).

Advanced Consideration : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms, requiring X-ray crystallography for resolution .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Based on structurally related sulfonamides:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Toxicity Data : Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate risk, but skin/eye irritation necessitates caution .

How can computational modeling enhance the design of derivatives or optimize reaction pathways?

Advanced Research Question

  • Reaction Mechanism Prediction : Density Functional Theory (DFT) calculations can map energy profiles for sulfonylation, identifying rate-limiting steps .
  • Docking Studies : Molecular dynamics simulations to assess binding affinity to target receptors (e.g., enzymes inhibited by sulfonamides) .

Case Study : ICReDD’s integrated approach reduced reaction optimization time by 50% using hybrid computational-experimental workflows .

How should researchers resolve contradictions in solubility or bioactivity data across studies?

Advanced Research Question
Example Contradiction : Discrepancies in aqueous solubility (e.g., reported as 0.1 mg/mL vs. 0.5 mg/mL).
Methodological Resolution :

Standardize Assays : Use USP-type buffers (pH 1.2–7.4) for solubility testing .

Control Variables : Temperature (25°C vs. 37°C), particle size (micronized vs. crystalline).

Statistical Analysis : Apply ANOVA to assess inter-lab variability .

Q. Table 2: Solubility Variability Analysis

ConditionSolubility (mg/mL)Source
pH 7.4, 25°C0.12 ± 0.03
pH 6.8, 37°C0.48 ± 0.12

What strategies are effective for studying the compound’s interaction with biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to receptors like carbonic anhydrase .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
  • Mutagenesis Studies : Identify critical residues in target proteins via alanine scanning .

Data Interpretation : Conflicting IC₅₀ values may arise from assay conditions (e.g., substrate concentration, ionic strength). Normalize data to internal controls .

How can researchers validate the environmental impact of this compound during disposal?

Advanced Research Question

  • Ecotoxicity Testing : Use Daphnia magna (48h EC₅₀) and algae growth inhibition assays .
  • Degradation Studies : HPLC-MS to track hydrolysis products under simulated environmental conditions (pH 4–9) .

Regulatory Compliance : Follow OECD Guidelines 301 (ready biodegradability) and 211 (aquatic toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.